4-oxo-4aH-quinoline-7-carboxylic acid

Quinolone pharmacophore Intramolecular hydrogen bond DNA gyrase inhibition

4-Oxo-4aH-quinoline-7-carboxylic acid (CAS 948573-55-5; synonymously 4-oxo-1,4-dihydroquinoline-7-carboxylic acid, 4-hydroxyquinoline-7-carboxylic acid, PubChem CID is a heterocyclic small molecule (C₁₀H₇NO₃, MW 189.17 g/mol) belonging to the quinoline carboxylic acid class. It features a bicyclic quinoline core bearing a ketone/ hydroxyl tautomeric pair at position 4 and a free carboxylic acid at position 7, distinguishing it from the clinically predominant 4-oxoquinoline-3-carboxylic acid pharmacophore.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B12343709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4aH-quinoline-7-carboxylic acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=CC(=O)C21)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5,7H,(H,13,14)
InChIKeyBICLWJQLTMICGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4aH-quinoline-7-carboxylic Acid: Structural Identity, Key Physicochemical Properties, and Procurement Baseline


4-Oxo-4aH-quinoline-7-carboxylic acid (CAS 948573-55-5; synonymously 4-oxo-1,4-dihydroquinoline-7-carboxylic acid, 4-hydroxyquinoline-7-carboxylic acid, PubChem CID 40152029) is a heterocyclic small molecule (C₁₀H₇NO₃, MW 189.17 g/mol) belonging to the quinoline carboxylic acid class . It features a bicyclic quinoline core bearing a ketone/ hydroxyl tautomeric pair at position 4 and a free carboxylic acid at position 7, distinguishing it from the clinically predominant 4-oxoquinoline-3-carboxylic acid pharmacophore [1]. The compound is supplied as a solid with standard purity specifications of ≥98% (HPLC), with batch-specific QC certificates (NMR, HPLC, GC) available from multiple vendors . It is primarily positioned as a versatile synthetic intermediate and scaffold for derivatization rather than as a finished active pharmaceutical ingredient [2].

Why 4-Oxo-4aH-quinoline-7-carboxylic Acid Cannot Be Interchanged with 3-Carboxylic Quinolones or Unsubstituted Quinoline-7-carboxylic Acid


The position of the carboxylic acid group on the quinoline scaffold is not a trivial structural variation—it fundamentally determines whether the compound can engage the canonical quinolone pharmacophore. In the well-established antibacterial quinolones (e.g., ciprofloxacin, norfloxacin), the 4-oxo and 3-carboxylic acid groups form an essential intramolecular hydrogen bond that pre-organizes the molecule for coordination to the DNA gyrase–DNA complex [1]. 4-Oxo-4aH-quinoline-7-carboxylic acid relocates the carboxyl to position 7, abolishing this intramolecular H-bond and thereby precluding the classical quinolone mechanism of action [1]. Furthermore, the 4-oxo/4-hydroxy tautomeric equilibrium—absent in fully aromatic quinoline-7-carboxylic acid (CAS 1078-30-4)—introduces pH-dependent speciation that alters solubility, hydrogen-bonding capacity, and molecular recognition properties [2]. Substitution with oxolinic acid, which also bears a 7-carboxyl, is not equivalent because oxolinic acid's antibacterial activity depends on its 1-ethyl and 5,6-dioxolo substituents that the unsubstituted scaffold lacks [3]. These structural distinctions mean that procurement for a specific synthetic application or biological assay cannot default to a cheaper 'in-class' analog without risking loss of the desired reactivity or binding mode.

Quantitative Differentiation Evidence for 4-Oxo-4aH-quinoline-7-carboxylic Acid vs. Closest Analogs


Carboxylic Acid Positional Isomerism: 7-COOH Abolishes the Canonical Quinolone Intramolecular H-Bond Present in 3-COOH Analogs

The established quinolone antibacterial pharmacophore requires a 3-carboxylic acid group to form an intramolecular hydrogen bond with the 4-oxo group; this pre-organized conformation is essential for interaction with the DNA gyrase–DNA complex [1]. 4-Oxo-4aH-quinoline-7-carboxylic acid places the carboxyl at position 7, spatially preventing this intramolecular H-bond formation. The absence of this interaction has been demonstrated crystallographically: quinolones with 3-COOH exhibit a locked free acid form with the acidic hydrogen engaged in the intramolecular H-bond, enhancing membrane permeability but reducing the concentration of the DNA-binding carboxylate form [1]. The 7-COOH positional isomer cannot adopt this conformation.

Quinolone pharmacophore Intramolecular hydrogen bond DNA gyrase inhibition Structure-activity relationship

Tautomeric Equilibrium (4-Oxo ⇌ 4-Hydroxy): Spectroscopically Confirmed Tautomerism Absent in Fully Aromatic Quinoline-7-carboxylic Acid

4-Oxo-4aH-quinoline-7-carboxylic acid exists in a tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms, a phenomenon well-characterized for 4-oxoquinoline derivatives by ¹³C and ¹⁵N NMR in both solution and solid state [1]. The tautomeric ratio is solvent- and pH-dependent, with the oxo form generally predominant in DMSO and the hydroxy form stabilized under acidic conditions [1]. This tautomerism directly impacts hydrogen-bond donor/acceptor capacity and molecular recognition. In contrast, quinoline-7-carboxylic acid (CAS 1078-30-4) lacks the 4-oxo group entirely and exists as a single aromatic species, eliminating this pH-dependent speciation . The tautomeric equilibrium has been shown to be a critical determinant of biological activity in related 4-oxoquinoline series, as demonstrated by Mesiti et al. (2021) for monoamine oxidase inhibition where the tautomeric state governed target engagement [2].

Tautomerism NMR spectroscopy Molecular recognition 4-Quinolone

Purity Specifications: Vendor-Validated ≥98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

Commercially available 4-oxo-4aH-quinoline-7-carboxylic acid (CAS 948573-55-5) is routinely supplied at ≥98% purity as determined by HPLC, with supporting batch-specific certificates of analysis including NMR, HPLC, and GC data . This purity specification is consistently reported across multiple independent vendors (Aladdin Scientific, Bidepharm, AKSci, Beyotime), providing procurement redundancy . The compound is stored at room temperature and shipped under normal conditions, indicating adequate solid-state stability for routine laboratory handling . In comparison, the closest substituted analog 6-methoxy-4-oxo-1H-quinoline-7-carboxylic acid (CAS 947763-44-2) is less widely available and lacks the same breadth of vendor QC documentation, potentially complicating procurement for laboratories requiring verified purity .

Purity specification Quality control Batch certification Procurement standard

Structural Comparison with Oxolinic Acid: Unsubstituted 7-COOH Scaffold Lacks the 1-Ethyl and 5,6-Dioxolo Groups Required for Antibacterial Activity in the 7-Carboxylic Acid Subclass

Oxolinic acid (1-ethyl-1,4-dihydro-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid) is a clinically used quinolone antibiotic that, unusually for antibacterial quinolones, bears its carboxylic acid at position 7 rather than position 3 [1]. However, its antibacterial activity is critically dependent on three features absent in 4-oxo-4aH-quinoline-7-carboxylic acid: (i) an N1-ethyl substituent, (ii) a dioxolo ring fused at positions 5 and 6, and (iii) the methylenedioxy bridge that constrains the aromatic ring geometry [1]. In comparative antibacterial testing, oxolinic acid shows MIC values ranging from 0.05 to 1.56 μg/mL against susceptible Gram-negative strains, while miloxacin—a related 7-carboxylic acid analog—was noted to be more active than oxolinic acid against some anaerobes and less active against staphylococci, demonstrating the sensitivity of activity to substituent variations [2]. The unsubstituted 4-oxo-4aH-quinoline-7-carboxylic acid scaffold, lacking all three critical substituents, cannot be expected to recapitulate oxolinic acid's antibacterial profile.

Oxolinic acid Quinolone antibiotic 7-Carboxylic acid subclass Structure-activity relationship

Scaffold Versatility as a Synthetic Intermediate: Demonstrated Utility for Generating 3-Benzylidene and 4-Chloro Derivatives via Aldol Condensation

Bekhli and Mikhailitsyn (1970) demonstrated that 4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid and its 6-chloro analog undergo condensation with aromatic aldehydes to yield 3-benzyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acids and their 4-chloro derivatives [1]. This reactivity profile establishes the compound as a productive synthetic intermediate for generating structurally diverse 7-carboxylic acid quinolines, leveraging the nucleophilic character at position 3 (alpha to the 4-oxo group). In contrast, 4-oxo-4aH-quinoline-2-carboxylic acid (positional isomer with carboxyl at C2) presents a different reactivity landscape due to the altered electronic distribution, with the carboxyl at C2 being conjugated to the pyridine nitrogen and influencing electrophilic substitution patterns differently .

Synthetic intermediate Aldol condensation Derivatization Quinoline scaffold

Recommended Research and Industrial Application Scenarios for 4-Oxo-4aH-quinoline-7-carboxylic Acid Based on Evidence


Synthesis of 3-Substituted Quinoline-7-carboxylic Acid Libraries via Aldol Condensation

Medicinal chemistry programs requiring focused libraries of 7-carboxylic acid quinolines can leverage the validated aldol condensation route reported by Bekhli and Mikhailitsyn [1]. The compound reacts with aromatic aldehydes at position 3 to generate 3-benzylidene derivatives, a transformation not directly accessible from the 2-COOH or 3-COOH positional isomers without different synthetic strategies. Procurement for this application should prioritize the 7-COOH isomer specifically. [1]

Tautomerism-Dependent Biochemical Screening and Biophysical Assays

For target-based screening campaigns where the 4-oxo/4-hydroxy tautomeric equilibrium [1] may influence binding (e.g., metal chelation assays, co-crystallization trials, or enzyme inhibition studies sensitive to hydrogen-bonding patterns), 4-oxo-4aH-quinoline-7-carboxylic acid offers a defined tautomeric system absent in fully aromatic quinoline-7-carboxylic acid. The pH-dependent speciation should be explicitly controlled in assay buffers, and the compound's tautomeric state should be characterized under the relevant experimental conditions, as demonstrated for related 4-oxoquinoline scaffolds in monoamine oxidase studies [2]. [1][2]

Negative Control or Pharmacophore-Inactive Comparator for Quinolone Antibacterial Mechanism Studies

Because 4-oxo-4aH-quinoline-7-carboxylic acid lacks the essential 3-COOH group required for the canonical quinolone-DNA gyrase interaction [1], it is structurally precluded from inhibiting DNA gyrase via the classical mechanism. This makes it a mechanistically appropriate negative control compound in antibacterial discovery programs studying structure-activity relationships of 3-carboxylic acid quinolones, where demonstration that the 7-COOH positional isomer is inactive confirms pharmacophore specificity. [1]

Intermediate for Preparing 1-Substituted and Heterocycle-Fused Quinolone Derivatives

The unsubstituted 4-oxo-1,4-dihydroquinoline-7-carboxylic acid scaffold serves as a versatile entry point for further elaboration, including N1-alkylation, halogenation at positions 5, 6, or 8, and heterocycle fusion to generate more complex quinolone-based architectures [1][2]. The free 7-COOH group can also be esterified to modulate physicochemical properties or serve as a protecting group during multistep syntheses. This distinguishes it from pre-functionalized analogs (e.g., oxolinic acid) where the ring positions are already occupied. [1][2]

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